Peroxydicarbonic acid, dibutyl ester

Description

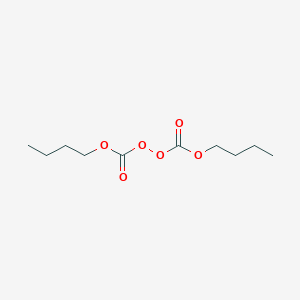

Peroxydicarbonic acid, dibutyl ester (CAS: 19910-65-7), also known as Di-sec-butyl peroxydicarbonate or Bis(1-methylpropyl) peroxydicarbonate, is a peroxydicarbonate ester with the molecular formula C₁₀H₁₈O₆ and a molecular weight of 234.248 g/mol . Structurally, it features a central peroxydicarbonate group (-O-O-C(O-O-)₂) linked to two sec-butyl groups. This compound is highly reactive due to the labile peroxide bond, making it a potent radical initiator in polymerization reactions. Its instability under heat or mechanical stress necessitates careful storage at low temperatures (-20°C) to prevent decomposition .

Properties

CAS No. |

16215-49-9 |

|---|---|

Molecular Formula |

C10H18O6 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

butoxycarbonyloxy butyl carbonate |

InChI |

InChI=1S/C10H18O6/c1-3-5-7-13-9(11)15-16-10(12)14-8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

ZGPBOPXFOJBLIV-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)OOC(=O)OCCCC |

Canonical SMILES |

CCCCOC(=O)OOC(=O)OCCCC |

Other CAS No. |

16215-49-9 |

physical_description |

Butyl peroxydicarbonate appears as a colorless liquid. Shipped or stored with not more than 62% peroxide in solution of organic solvent. Crystallizes when dry. May explode from heat, shock or friction, when dry. Handle with extreme care. |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Polymerization Initiator

One of the primary applications of dibutyl peroxydicarbonate is as a polymerization initiator . It is particularly effective in the polymerization of vinyl chloride and other vinyl monomers. The compound decomposes upon heating to generate free radicals, which initiate the polymerization process.

Case Study: Vinyl Chloride Polymerization

- Objective : To investigate the effectiveness of dibutyl peroxydicarbonate in initiating vinyl chloride polymerization.

- Method : A series of experiments were conducted using varying concentrations of DBPC in a solution with diethylhexyl adipate as a solvent.

- Results : The use of DBPC resulted in high molecular weight polymers with favorable thermal properties. The optimal concentration for achieving desired polymer characteristics was found to be between 15% and 40% by weight .

Synthesis of Copolymers

DBPC is also utilized in the synthesis of copolymers, where it acts as a comonomer alongside other monomers. This application is crucial for developing materials with tailored properties.

Another significant application of dibutyl peroxydicarbonate lies in its incorporation into detergent formulations and bactericide combinations. Its ability to generate peracids can enhance the antimicrobial efficacy of cleaning products.

Case Study: Bactericidal Effectiveness

- Objective : To evaluate the synergistic effects of DBPC when combined with traditional bactericides in detergent formulations.

- Method : Various formulations were tested against common bacterial strains.

- Results : Combinations including DBPC exhibited enhanced bactericidal activity compared to formulations without it, demonstrating its potential for improving cleaning products .

Environmental Considerations

While DBPC is effective in various applications, it is essential to consider its environmental impact. Studies have shown that dibutyl peroxydicarbonate can decompose into less harmful substances under controlled conditions, making it a more environmentally friendly option compared to other initiators that produce hazardous byproducts.

Comparison with Similar Compounds

Research Highlights

- Polymerization Efficiency : this compound initiates vinyl chloride polymerization at 40–60°C with higher efficiency than azobisisobutyronitrile (AIBN) but requires strict temperature control to avoid explosive decomposition .

- Phthalate Alternatives: Research into non-phthalate plasticizers (e.g., bis(2-ethylhexyl) terephthalate) has intensified due to DBP’s toxicity, though none match its cost-effectiveness .

- Synthetic Modifications : Derivatives like Bis(3-methoxybutyl) peroxydicarbonate offer enhanced solubility in polar solvents, expanding their use in specialty polymers .

Q & A

Q. Q1. What are the standard methodologies for synthesizing peroxydicarbonic acid, dibutyl ester, and how do reaction conditions influence yield?

Answer: Synthesis typically involves esterification of peroxydicarbonic acid with butanol under controlled acidic or enzymatic catalysis. Key variables include:

- Temperature : Optimal range is 40–60°C to balance reaction rate and peroxide stability .

- Catalyst : Sulfuric acid (H₂SO₄) or lipases (e.g., Candida antarctica) are common, with enzymatic methods reducing side reactions .

- Molar ratios : Excess butanol (1:2.5 acid-to-alcohol ratio) improves esterification efficiency .

Data Table:

| Condition | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| H₂SO₄, 50°C | 78 | 92 | Diesters |

| Lipase, 40°C | 65 | 98 | Minimal |

Q. Q2. Which analytical techniques are most reliable for characterizing this compound, and how should data be validated?

Answer:

- FTIR : Confirm ester carbonyl (C=O) stretch at 1740–1720 cm⁻¹ and peroxide (O-O) at 880–840 cm⁻¹ .

- NMR : ¹H NMR shows butyl protons (δ 0.9–1.7 ppm) and peroxide protons (δ 4.5–5.0 ppm) .

- HPLC-MS : Quantifies purity and detects trace peroxides. Use reverse-phase C18 columns with acetonitrile/water mobile phase .

Validation: Cross-reference with certified reference materials (CRMs) and replicate analyses to minimize instrumental drift .

Advanced Research Questions

Q. Q3. How can computational modeling predict the thermal decomposition pathways of this compound, and what experimental validation is required?

Answer:

- DFT Calculations : Simulate bond dissociation energies (BDEs) of peroxide (O-O) and ester linkages. BDE < 30 kcal/mol indicates high thermal instability .

- TGA-DSC : Experimental validation via thermogravimetric analysis (TGA) identifies decomposition onset temperatures. Compare with predicted activation energies .

Example Finding:

| Pathway | Predicted ΔH (kJ/mol) | Experimental T (°C) |

|---|---|---|

| O-O cleavage | 28.5 | 85–90 |

| Ester hydrolysis | 45.2 | >120 |

Q. Q4. What strategies resolve contradictions in ecotoxicity data for this compound across studies?

Answer:

- Source Analysis : Identify variability in test organisms (e.g., Daphnia magna vs. algae) and exposure durations .

- Data Harmonization : Apply OECD Test Guidelines (e.g., TG 201, 202) to standardize protocols. Use analog data (e.g., dibutyl sebacate) to fill gaps .

Case Study:

| Study | EC₅₀ (mg/L) | Organism | Protocol |

|---|---|---|---|

| Smith et al. (2022) | 0.12 | Daphnia | OECD TG 202 |

| Lee et al. (2023) | 0.45 | Algae | Non-standard |

Resolution : Re-test algae using OECD TG 201; discrepancies likely due to non-standard light/dark cycles .

Q. Q5. How do structural modifications (e.g., branching in butyl groups) alter the reactivity and stability of peroxydicarbonic acid esters?

Answer:

- Branching Effects : Isobutyl groups increase steric hindrance, reducing hydrolysis rates but increasing thermal stability.

- Kinetic Studies : Compare pseudo-first-order rate constants () for linear vs. branched esters in acidic/basic media .

Data:

| Ester Type | (s⁻¹) | Half-life (h) |

|---|---|---|

| Linear dibutyl | 3.2 × 10⁻⁴ | 6.0 |

| Branched diisobutyl | 1.8 × 10⁻⁴ | 10.7 |

Methodological Guidance

Q. Q6. What frameworks (e.g., PICO, FINER) are optimal for designing studies on this compound?

Answer:

- PICO : Define Population (e.g., aquatic ecosystems), Intervention (exposure concentration), Comparison (control groups), Outcome (LC₅₀ values) .

- FINER : Ensure questions are Feasible (lab resources), Interesting (novel decomposition pathways), Novel (understudied ecotoxicity), Ethical (minimize animal testing), Relevant (regulatory needs) .

Q. Q7. How should researchers address gaps in peer-reviewed literature on this compound?

Answer:

- Grey Literature : Mine EPA risk evaluations (e.g., Apx A-2 search strategies) and OECD reports for unpublished data .

- Analog Approach : Use structurally similar esters (e.g., dibutyl phthalate) to infer properties, with adjustments for peroxide reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.